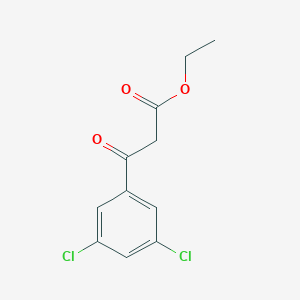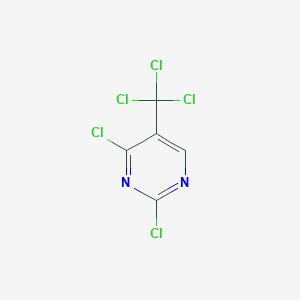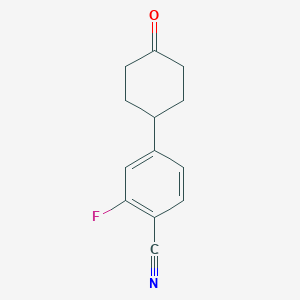
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as FPhC and is a derivative of benzonitrile. It is a white crystalline powder with a molecular weight of 267.29 g/mol.
作用機序
The mechanism of action of 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile involves the inhibition of the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to active cortisol. By inhibiting this enzyme, FPhC reduces the levels of active cortisol, which in turn reduces the risk of metabolic disorders such as obesity, diabetes, and hypertension.
生化学的および生理学的効果
Studies have shown that 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile has significant biochemical and physiological effects. It has been found to reduce the levels of glucose and triglycerides in the blood, which are indicators of metabolic disorders. FPhC has also been found to reduce inflammation and improve insulin sensitivity in animal models.
実験室実験の利点と制限
One of the advantages of using 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile in lab experiments is its potency as an inhibitor of 11β-HSD1. It has been found to be more potent than other inhibitors such as carbenoxolone and glycyrrhetinic acid. However, one of the limitations of using FPhC is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile. One direction is the development of more potent and selective inhibitors of 11β-HSD1. Another direction is the investigation of the potential applications of FPhC in the treatment of other metabolic disorders such as non-alcoholic fatty liver disease and metabolic syndrome. Additionally, the use of FPhC as a tool to study the role of 11β-HSD1 in various physiological processes is another area of future research.
Conclusion
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a chemical compound that has significant potential for scientific research applications. Its potency as an inhibitor of 11β-HSD1 makes it a promising candidate for the treatment of metabolic disorders such as obesity, diabetes, and hypertension. Further research is needed to fully explore the potential applications of FPhC and to develop more potent and selective inhibitors of 11β-HSD1.
合成法
The synthesis of 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile is a multi-step process that involves the reaction of 4-cyclohexylbenzaldehyde with fluorine gas and sodium iodide in the presence of acetic acid to form 4-fluoro-4-(4-oxocyclohexyl)benzaldehyde. This intermediate compound is then reacted with potassium cyanide in the presence of a catalyst to form 2-Fluoro-4-(4-oxocyclohexyl)benzonitrile.
科学的研究の応用
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile has various applications in scientific research. It has been found to be a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoid hormone levels. Therefore, FPhC has potential applications in the treatment of metabolic disorders such as obesity, diabetes, and hypertension.
特性
CAS番号 |
105942-05-0 |
|---|---|
製品名 |
2-Fluoro-4-(4-oxocyclohexyl)benzonitrile |
分子式 |
C13H12FNO |
分子量 |
217.24 g/mol |
IUPAC名 |
2-fluoro-4-(4-oxocyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H12FNO/c14-13-7-10(1-2-11(13)8-15)9-3-5-12(16)6-4-9/h1-2,7,9H,3-6H2 |
InChIキー |
GBYZVKIAPCSUIW-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F |
正規SMILES |
C1CC(=O)CCC1C2=CC(=C(C=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



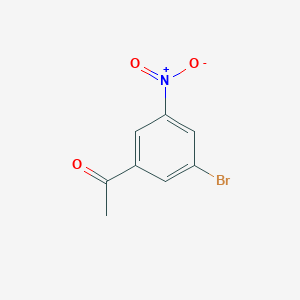
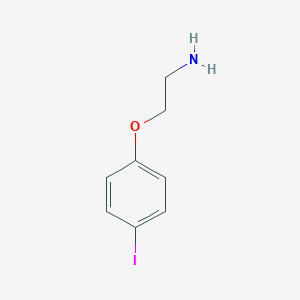
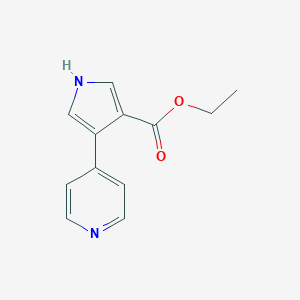
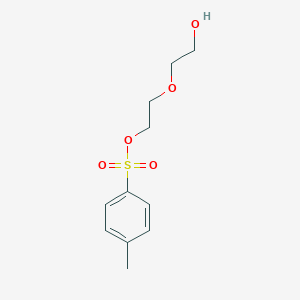
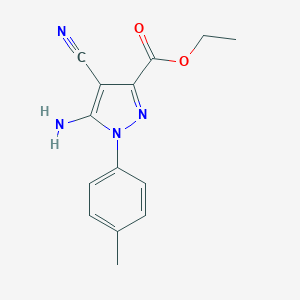
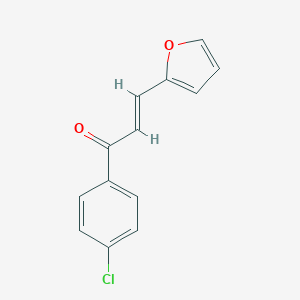
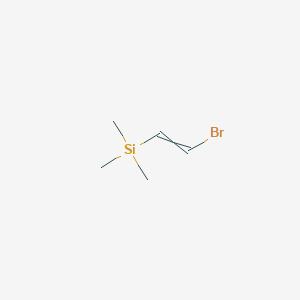
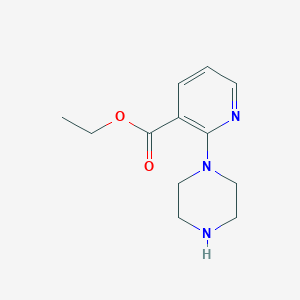
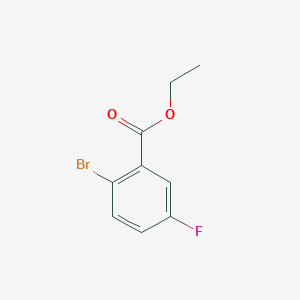
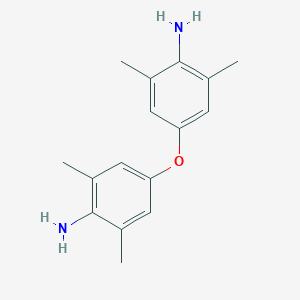
![1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B178762.png)
![4,5-Dihydro-1H-benzo[d]azepin-2-amine](/img/structure/B178772.png)
